1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Reaction of 4-oxopyrrolidine-1,3-dicarboxylate with ethyl bromide: This step introduces the ethyl groups at the 3 and 4 positions of the pyrrolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound has a similar structure but contains an oxo group at the 4 position.
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,4-dicarboxylate: This compound has an additional carboxylate group at the 4 position.
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound is structurally similar but lacks the ethyl groups at the 3 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-14-10-18(11-15(14)16(19)21-4-2)17(20)22-12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMBJGQGQHWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)OCC)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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